molecular formula C11H8N2 B12946865 4-Methylisoquinoline-8-carbonitrile

4-Methylisoquinoline-8-carbonitrile

Cat. No.: B12946865
M. Wt: 168.19 g/mol
InChI Key: JGLHUCSLSCRTND-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-8-carbonitrile is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a pyridine ring, with a methyl group at the 4th position and a cyano group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-8-carbonitrile can be achieved through various methods. One common approach involves the reaction of 4-methylisoquinoline with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Aminoisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylisoquinoline-8-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    4-Methylisoquinoline: Lacks the cyano group, leading to different chemical properties and reactivity.

    8-Cyanoisoquinoline: Lacks the methyl group, which can affect its biological activity and synthesis routes.

    Isoquinoline: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness: 4-Methylisoquinoline-8-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

4-methylisoquinoline-8-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-6-13-7-11-9(5-12)3-2-4-10(8)11/h2-4,6-7H,1H3

InChI Key

JGLHUCSLSCRTND-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C(C=CC=C12)C#N

Origin of Product

United States

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